

Key suppliers and availability of 2-Chloro-6-methoxyphenylboronic acid

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Compound of Interest

Compound Name: 2-Chloro-6-methoxyphenylboronic acid

Cat. No.: B1586957

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An In-Depth Technical Guide to **2-Chloro-6-methoxyphenylboronic acid**: Sourcing, Quality Control, and Application

Abstract

2-Chloro-6-methoxyphenylboronic acid (CAS No. 385370-80-9) is a specialized chemical reagent that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring both an electron-withdrawing chloro group and an electron-donating methoxy group, provides chemists with a tool for precise control in constructing complex molecular architectures. This guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the key aspects of this reagent. We will delve into the supplier landscape and availability, establish a framework for rigorous quality control, and provide a detailed, field-proven protocol for its primary application in Suzuki-Miyaura cross-coupling reactions. The objective is to equip the reader with the necessary expertise to source high-quality material and effectively employ it in demanding synthetic applications, particularly within the pharmaceutical and agrochemical industries.^[1]

Introduction to 2-Chloro-6-methoxyphenylboronic acid

Boronic acids are a cornerstone of modern synthetic chemistry, prized for their versatility, relative stability, and low toxicity.^[2] **2-Chloro-6-methoxyphenylboronic acid** is a member of

this class, distinguished by its ortho-substituted phenyl ring. This specific arrangement of a chloro and a methoxy group influences the electronic and steric properties of the molecule, enhancing its reactivity and selectivity in palladium-catalyzed cross-coupling reactions.[\[1\]](#)

Its primary utility lies in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[\[3\]](#) In this context, the boronic acid functional group acts as the organoboron component, which, after activation with a base, transfers its organic substituent to a palladium center for subsequent coupling with an organic halide.[\[3\]](#)[\[4\]](#) This capability makes it an indispensable intermediate for synthesizing a wide range of compounds, from advanced materials to novel pharmaceutical agents, including targeted anti-cancer therapies.[\[1\]](#)

Chemical Identity and Properties

A clear understanding of the fundamental properties of a reagent is the first step toward its successful application.

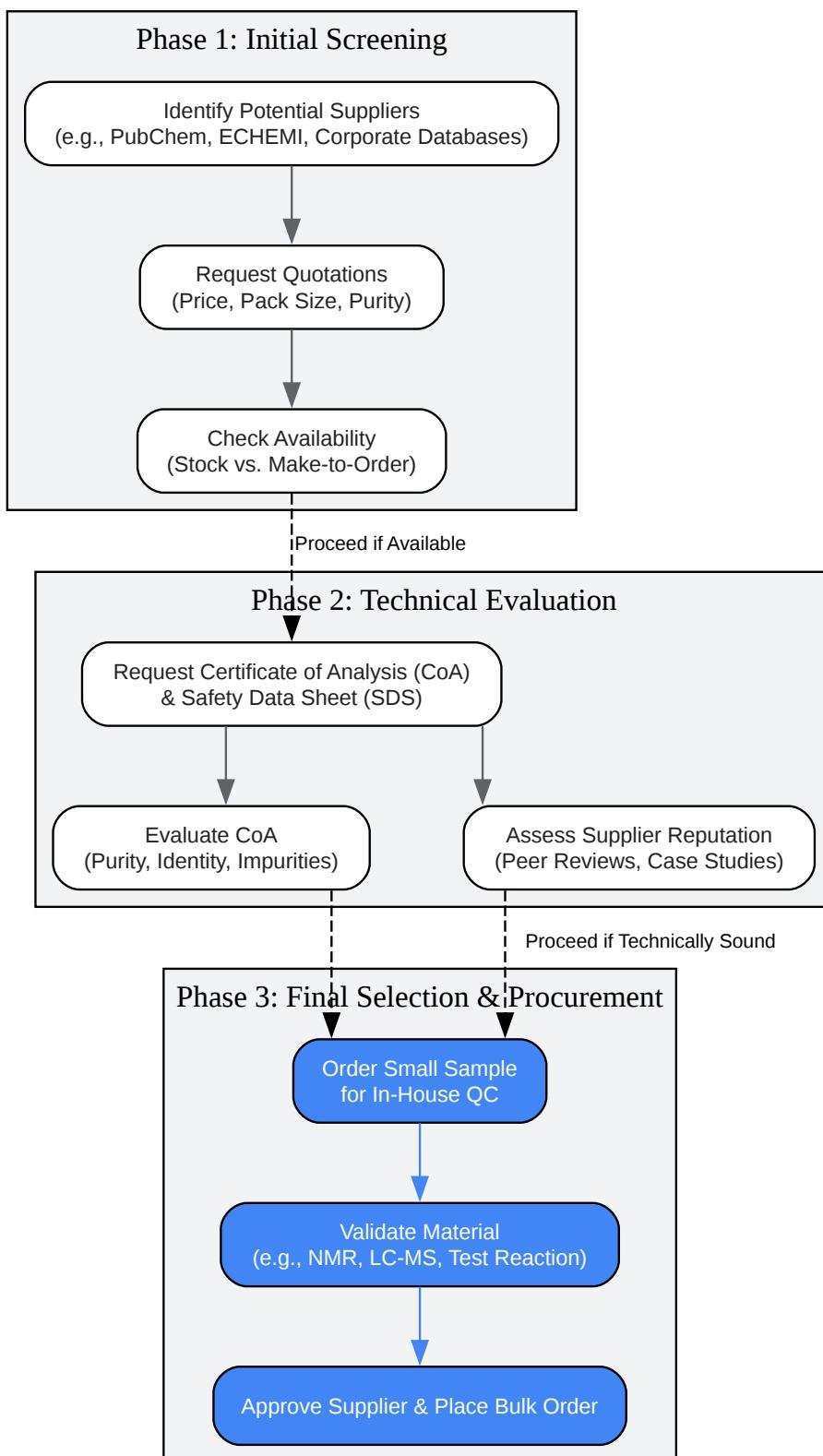
Property	Value	Source
CAS Number	385370-80-9	[5]
Molecular Formula	C ₇ H ₈ BClO ₃	[5]
Molecular Weight	186.40 g/mol	[5]
IUPAC Name	(2-chloro-6-methoxyphenyl)boronic acid	[5]
Synonyms	2-Chloro-6-methoxybenzeneboronic acid	
Appearance	Typically a white to off-white solid or crystalline powder	[6]
Melting Point	162-165 °C (lit.)	
SMILES String	COc1ccccc(Cl)c1B(O)O	[5]

Supplier Landscape and Availability

Sourcing reliable chemical intermediates is a critical, often underestimated, aspect of research and development.^[7] The consistency and purity of starting materials directly impact experimental reproducibility, yield, and the overall timeline of a project. For a specialized reagent like **2-Chloro-6-methoxyphenylboronic acid**, a thorough supplier qualification process is essential.

Supplier Qualification Workflow

A systematic approach to qualifying a supplier ensures that the procured material meets the stringent requirements of drug discovery and development. This involves more than just comparing prices; it encompasses an evaluation of product quality, documentation, and logistical reliability.



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Caption: A workflow for the systematic qualification of a chemical supplier.

Key Suppliers and Current Availability

The availability of this specific reagent can vary. It is crucial to verify the current status directly with suppliers, as online catalogs may not always reflect real-time stock levels. Some major chemical suppliers have historically listed this product, but it's important to note that product lines can change.

Supplier (Example)	CAS Number	Purity (Typical)	Availability Status	Source(s)
Chem-Impex	385370-80-9	>95%	Listed as available	[1]
Sigma-Aldrich	385370-80-9	≥95%	Listed as discontinued	
Benchchem	385370-80-9	Not specified	Listed as available	[8]
Amitychem (ECHEMI)	Not specified	>98%	Listed as available	[6]
PubChem Vendors	385370-80-9	Varies	Multiple vendors listed	[5]

Note: The "discontinued" status from a major supplier like Sigma-Aldrich is a significant data point. It may imply a complex synthesis, low demand, or the emergence of superior alternatives. This underscores the need for researchers to secure a stable supply chain early in a project's lifecycle.

Technical Specifications and Quality Control

For boronic acids, the Certificate of Analysis (CoA) is more than a formality; it is an essential document that validates the material's identity, purity, and suitability for a given reaction. Due to their nature, boronic acids can present unique stability and purity challenges.

Interpreting the Certificate of Analysis (CoA)

A comprehensive CoA provides confidence in the material. When evaluating a CoA for **2-Chloro-6-methoxyphenylboronic acid**, researchers should focus on several key parameters.

Parameter	Method(s)	Why It's Critical
Identity	¹ H NMR, ¹³ C NMR	Confirms the chemical structure is correct and that the expected proton and carbon environments are present. The spectrum should be consistent with the structure.[9]
Purity	HPLC, GC	Quantifies the percentage of the desired compound. For demanding applications like drug development, purity should typically be >97%. [9]
Water Content	Karl Fischer	Boronic acids can exist in equilibrium with their cyclic anhydride, known as a boroxine. Water content can influence this equilibrium and affect reaction stoichiometry.
Residual Solvents	GC-HS	Solvents from the synthesis or purification process can interfere with subsequent reactions or be difficult to remove from the final product.
Appearance	Visual	Should match the expected form (e.g., "White to off-white solid"). Significant color deviation could indicate impurities or degradation. [9]

Common Impurities and Stability Considerations

A key challenge in working with boronic acids and their esters is their susceptibility to hydrolysis and the formation of anhydrides.[\[10\]](#)[\[11\]](#)

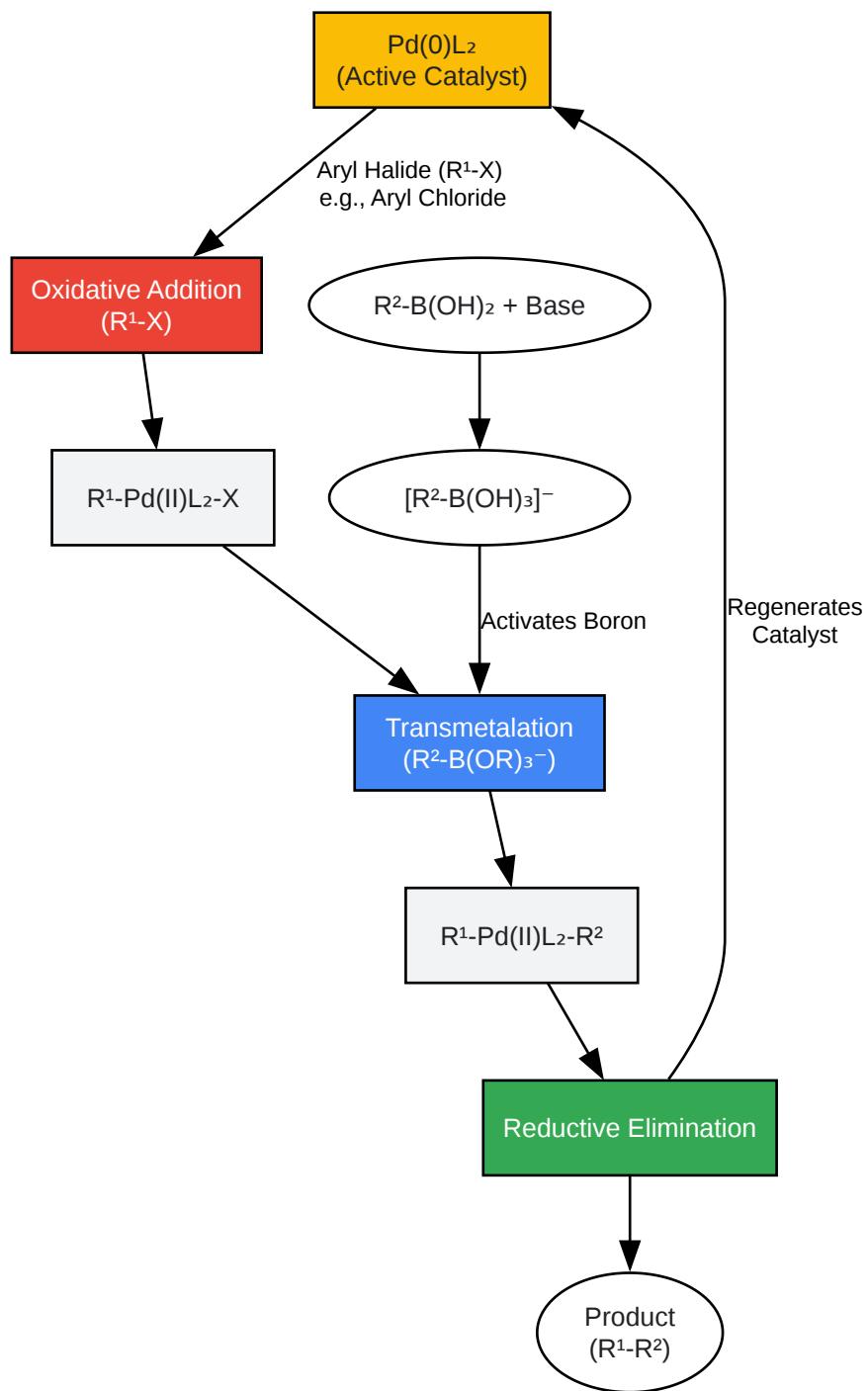
- **Boroxines (Anhydrides):** Boronic acids can dehydrate to form cyclic trimers called boroxines. This is often a reversible process, and many commercial boronic acids contain varying amounts of the corresponding anhydride. While this may not always inhibit reactivity in Suzuki couplings (as the boroxine can hydrolyze back to the acid *in situ*), it complicates accurate massing of the reagent.
- **Hydrolysis of Precursors:** If the boronic acid is synthesized from a boronate ester (e.g., a pinacol ester), incomplete hydrolysis can leave the ester as an impurity. Conversely, boronate esters themselves are prone to hydrolysis back to the boronic acid, which can be a challenge during their analysis and storage.[\[11\]](#)[\[12\]](#)
- **Protodeboronation:** This is a common side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often facilitated by acidic or basic conditions and can be a significant source of impurity.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of **2-Chloro-6-methoxyphenylboronic acid** is the construction of biaryl structures via the Suzuki-Miyaura reaction.[\[1\]](#) This reaction is fundamental to medicinal chemistry for its reliability and functional group tolerance.[\[7\]](#)[\[13\]](#)

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a generalized starting point and may require optimization based on the specific aryl halide coupling partner.

Objective: To synthesize a biaryl compound via the Suzuki-Miyaura coupling of an aryl halide with **2-Chloro-6-methoxyphenylboronic acid**.

Materials:

- Aryl Halide (Ar-X) (1.0 equiv)
- **2-Chloro-6-methoxyphenylboronic acid** (1.2 - 1.5 equiv)
- Palladium Catalyst (e.g., $\text{Pd}(\text{OAc})_2$, $\text{Pd}(\text{PPh}_3)_4$) (1-5 mol%)
- Ligand (if needed, e.g., SPhos, XPhos) (1-1.2x mol of Pd)
- Base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3) (2.0 - 3.0 equiv)
- Anhydrous, degassed solvent (e.g., Toluene/ H_2O , Dioxane/ H_2O , DME)

Methodology:

- Reaction Setup (Inert Atmosphere):
 - Causality: The $\text{Pd}(0)$ active catalyst is sensitive to oxygen. An inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst oxidation and ensure high catalytic activity.
 - To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), **2-Chloro-6-methoxyphenylboronic acid** (1.2 equiv), the base (e.g., K_3PO_4 , 2.0 equiv), the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
- Solvent Addition:
 - Causality: The solvent system must dissolve the organic components while also facilitating the dissolution of the inorganic base. Biphasic systems like toluene/water are common. [14] Degassing the solvent (by sparging with N_2/Ar or via freeze-pump-thaw cycles) removes dissolved oxygen.

- Seal the vessel with a septum. Evacuate and backfill with inert gas three times.
- Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water). The total volume should be sufficient to create a stirrable slurry (typically 0.1-0.5 M concentration with respect to the limiting reagent).
- Reaction Execution:
 - Causality: Heat is typically required to drive the reaction, particularly the often rate-limiting oxidative addition step with aryl chlorides.[\[15\]](#) The temperature is highly dependent on the specific substrates and catalyst system.
 - Place the sealed reaction vessel in a preheated oil bath or heating block (e.g., 80-110 °C).
 - Stir the reaction vigorously to ensure efficient mixing between the organic and aqueous phases.
- Monitoring and Work-up:
 - Causality: Monitoring ensures the reaction is stopped at completion, preventing potential side reactions or degradation from prolonged heating.
 - Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 2-24 hours).
 - Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water.
 - Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
 - Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Purification:
 - Causality: The crude product will contain the desired biaryl, residual catalyst, ligand, and potentially side products. Column chromatography is the standard method for purification.

- Filter the dried organic solution and concentrate under reduced pressure to obtain the crude product.
- Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Conclusion

2-Chloro-6-methoxyphenylboronic acid is a potent and valuable reagent for constructing complex molecules essential for drug discovery and materials science. Its successful use, however, is not trivial and relies on a foundation of careful sourcing, rigorous quality assessment, and a sound understanding of its chemical behavior. By implementing a systematic supplier qualification process, critically evaluating the Certificate of Analysis for key impurities, and applying optimized reaction protocols, researchers can confidently leverage the synthetic power of this building block to accelerate their research and development objectives.

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